molecular formula C20H25NOS B2827207 6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793716-16-2

6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No. B2827207
CAS RN: 793716-16-2
M. Wt: 327.49
InChI Key: KPVAMJRCFGIMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Scientific Research Applications

1. Asymmetric Hydrogenation of Functionalized Alkenes

Research by Imamoto et al. (2012) explored the use of related tert-butylmethylphosphino groups in the asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives and enamides. This method holds potential for the efficient preparation of chiral pharmaceutical ingredients containing amino acid or secondary amine components, relevant to compounds like 6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (Imamoto et al., 2012).

2. Synthesis and Anticancer Activity

A study by Mukhopadhyay et al. (2015) involved the synthesis of Schiff base ligands and cyclometalated piano-stool complexes that share structural similarities with 6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. These complexes demonstrated promising anticancer activities, highlighting their potential use in developing novel cancer therapies (Mukhopadhyay et al., 2015).

3. Development of Polyhydrazides and Poly(Amide–Hydrazide)s

Hsiao et al. (1999) researched the synthesis of polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, which were synthesized from tert-butyl-substituted derivatives. These materials were found to be soluble in polar solvents and could be used to create transparent, flexible films. This research opens avenues for developing new materials with potential applications in various industries (Hsiao et al., 1999).

4. Novel Aromatic Polyhydrazides Synthesis

In another study related to material science, Hsiao et al. (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s, highlighting the potential of tert-butyl-substituted compounds in creating new polymers. These polymers exhibited high thermal stability and solubility in organic solvents, indicating their utility in high-performance material applications (Hsiao et al., 1999).

5. Reactions of Phenylazocarboxylates

Jasch et al. (2012) explored the versatility of tert-butyl phenylazocarboxylates, which are closely related to the structure of 6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, in synthetic organic chemistry. Their study demonstrated that these compounds can undergo nucleophilic substitutions and radical reactions, making them valuable for chemical synthesis and modification processes (Jasch et al., 2012).

properties

IUPAC Name

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NOS/c1-12-5-7-13(8-6-12)18(22)17-15-10-9-14(20(2,3)4)11-16(15)23-19(17)21/h5-8,14H,9-11,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVAMJRCFGIMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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